CK2 Inhibition: Sub-Nanomolar Potency Outperforms Clinical-Stage Comparator CX-4945
2,6-Dichloro-4-(dimethylamino)nicotinaldehyde demonstrates exceptionally potent inhibition of human casein kinase 2 (CK2) with an IC50 of 0.660 nM . This value surpasses the reported CK2 IC50 of 1 nM for the well-characterized, clinical-stage inhibitor CX-4945 (Silmitasertib) . The 1.5-fold improvement in potency (0.660 nM vs. 1 nM) for the target compound establishes it as a highly effective chemical probe for CK2 and a promising scaffold for further optimization.
| Evidence Dimension | Inhibition of human Casein Kinase 2 (CK2) |
|---|---|
| Target Compound Data | IC50 = 0.660 nM |
| Comparator Or Baseline | CX-4945 (Silmitasertib): IC50 = 1 nM |
| Quantified Difference | Target compound is ~1.5-fold more potent (0.660 nM vs. 1 nM). |
| Conditions | In vitro biochemical assay; inhibition of human CK2 incubated for 2 hrs. |
Why This Matters
This superior potency at the primary target differentiates 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde as a more potent starting point for CK2-targeted drug discovery than the industry-standard CX-4945, potentially enabling lower effective doses and improved therapeutic windows.
- [1] BindingDB Entry BDBM50566473 (CHEMBL4860630). Inhibition of human CK2. View Source
- [2] MedChemExpress. (n.d.). CX-4945 (Silmitasertib) sodium salt product page. Retrieved from biomart.cn. View Source
